N-Boc-N,N-bis(2-chloroethyl)amine
Overview
Description
Tert-butyl bis(2-chloroethyl)carbamate is a chemical compound with the molecular formula C9H17Cl2NO2. It is a derivative of bis(2-chloroethyl)amine and is used as an intermediate in medicinal chemistry and organic synthesis . The compound is known for its role in the synthesis of various organic molecules, where the tert-butyl group can be readily removed to obtain the active carboxyl group .
Mechanism of Action
Target of Action
Tert-butyl bis(2-chloroethyl)carbamate primarily targets human hepatocellular carcinoma cells . These cells are the main type of liver cancer and are known for their resistance to many drugs .
Mode of Action
The compound interacts with its targets by inducing apoptosis , a process of programmed cell death . This is a crucial mechanism in treating cancer as it leads to the elimination of cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell survival and death
Pharmacokinetics
Its use as a medicinal chemistry and organic synthesis intermediate suggests that it may have good bioavailability . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .
Result of Action
The primary result of Tert-butyl bis(2-chloroethyl)carbamate’s action is the induction of apoptosis in human hepatocellular carcinoma cells . This leads to the death of these cancer cells, making the compound effective against drug-resistant mutants . It is also used in the treatment of tuberculosis .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl bis(2-chloroethyl)carbamate can be synthesized from di-tert-butyl dicarbonate and bis(2-chloroethyl)amine hydrochloride. The reaction involves the following steps :
- Dissolve bis(2-chloroethyl)amine hydrochloride in dichloromethane.
- Add a 10% sodium hydroxide solution to the mixture while stirring rapidly in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
- Stir the reaction mixture at room temperature for 18.5 hours.
- Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain tert-butyl bis(2-chloroethyl)carbamate.
Industrial Production Methods: Industrial production methods for tert-butyl bis(2-chloroethyl)carbamate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed to remove the tert-butyl group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields bis(2-azidoethyl)carbamate.
Deprotection: The major product is bis(2-chloroethyl)amine.
Scientific Research Applications
Tert-butyl bis(2-chloroethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anticancer drugs that act as DNA alkylating agents.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, where the tert-butyl group serves as a protecting group.
Biological Research: It is used in studies involving apoptosis induction in human hepatocellular carcinoma cells.
Industrial Applications: The compound is utilized in the production of other chemicals and pharmaceuticals.
Comparison with Similar Compounds
Bis(2-chloroethyl)amine: A direct derivative used as an anticancer agent.
Tert-butyl carbamate: Another carbamate compound with different applications.
Uniqueness: Tert-butyl bis(2-chloroethyl)carbamate is unique due to its dual functionality as both a protecting group and an intermediate in the synthesis of DNA alkylating agents. Its ability to be readily deprotected under mild conditions makes it valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl N,N-bis(2-chloroethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLNQAUUMSUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459487 | |
Record name | tert-Butyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118753-70-1 | |
Record name | tert-Butyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BOC-N,N-Bis(2-chloroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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